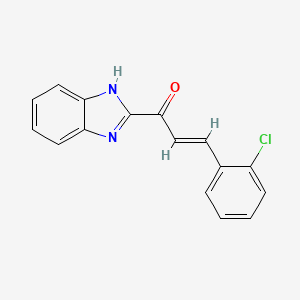
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile is an organic compound that belongs to the class of benzothiazole derivatives This compound is known for its unique structural features, which include a benzothiazole ring fused with a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile typically involves the condensation of 3-ethyl-2-benzothiazolinone with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the benzothiazole ring.
科学研究应用
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies focusing on its mechanism of action and efficacy.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile exerts its effects is primarily through interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be attributed to the induction of apoptosis in cancer cells. The compound’s photophysical properties also make it useful in imaging applications, where it can selectively bind to cellular components and emit fluorescence upon excitation.
相似化合物的比较
Similar Compounds
- 3-Ethyl-2-benzothiazolinone
- 2-(3-Ethyl-1,3-benzothiazol-2-ylidene)acetaldehyde
- 3-Ethyl-2-benzothiazolinylidene-malononitrile
Uniqueness
2-(3-Ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile stands out due to its dual functionality, combining the properties of a benzothiazole ring and a propanedinitrile moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research further highlight its significance compared to similar compounds.
属性
分子式 |
C12H9N3S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC 名称 |
2-(3-ethyl-1,3-benzothiazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H9N3S/c1-2-15-10-5-3-4-6-11(10)16-12(15)9(7-13)8-14/h3-6H,2H2,1H3 |
InChI 键 |
FUVOBUXIWKXOPC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2SC1=C(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Aminodibenzo[b,d]furan-2-ol](/img/structure/B11995534.png)
![Ethyl 4-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B11995542.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11995553.png)




![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11995573.png)



![1-(4-Benzhydryl-1-piperazinyl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995589.png)
